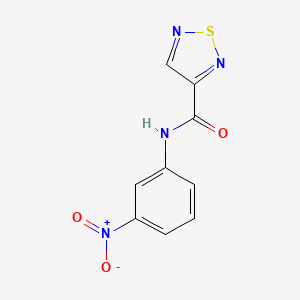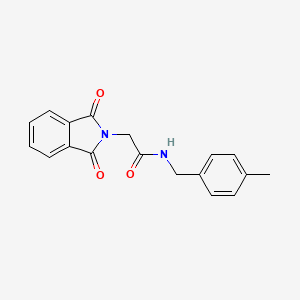
2-(4-bromophenyl)-4-chloro-6-(1H-pyrazol-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-4-chloro-6-(1H-pyrazol-1-yl)pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. The compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-4-chloro-6-(1H-pyrazol-1-yl)pyrimidine involves the inhibition of CDKs, which are essential for the progression of the cell cycle. The compound binds to the ATP-binding site of CDKs, thereby preventing the phosphorylation of downstream targets and leading to cell cycle arrest. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-4-chloro-6-(1H-pyrazol-1-yl)pyrimidine has been shown to exhibit potent inhibitory activity against CDKs, leading to cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound has been tested in animal models and has been shown to be well-tolerated, with no significant adverse effects on biochemical and physiological parameters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-bromophenyl)-4-chloro-6-(1H-pyrazol-1-yl)pyrimidine in lab experiments include its potent inhibitory activity against CDKs, its anti-inflammatory activity, and its potential applications in medicinal chemistry. The limitations of using the compound in lab experiments include its low solubility in aqueous solutions, which may limit its bioavailability and efficacy.
Direcciones Futuras
The future directions for research on 2-(4-bromophenyl)-4-chloro-6-(1H-pyrazol-1-yl)pyrimidine include the development of more efficient synthesis methods to improve the yield and purity of the product. Further studies are needed to elucidate the mechanism of action of the compound and its potential applications in the treatment of various diseases such as cancer and inflammation. The compound can also be used as a lead compound for the development of novel CDK inhibitors with improved potency and selectivity.
Métodos De Síntesis
The synthesis of 2-(4-bromophenyl)-4-chloro-6-(1H-pyrazol-1-yl)pyrimidine involves the reaction of 2,4-dichloro-5-(4-bromophenyl)pyrimidine with 1H-pyrazole-1-carboxamidine in the presence of a base. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the final product. The synthesis method has been optimized to yield high purity and yield of the product.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-4-chloro-6-(1H-pyrazol-1-yl)pyrimidine has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to exhibit potent inhibitory activity against various enzymes such as cyclin-dependent kinases (CDKs), which are involved in the regulation of cell cycle progression. The compound has also been shown to have antitumor activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-4-chloro-6-pyrazol-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN4/c14-10-4-2-9(3-5-10)13-17-11(15)8-12(18-13)19-7-1-6-16-19/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGMRUKSODWZRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-4-chloro-6-pyrazol-1-ylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-2-(1H-tetrazol-1-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B5876627.png)

![6-methyl-3-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B5876634.png)
![methyl (6-amino-5-cyano-2',3',5',6'-tetrahydro-2H-spiro[pyrano[2,3-c]pyrazole-4,4'-thiopyran]-3-yl)acetate](/img/structure/B5876642.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5876649.png)


![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5876674.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-naphthyloxy)acetamide](/img/structure/B5876687.png)


![1-[(4-methylphenyl)acetyl]indoline](/img/structure/B5876710.png)
![N'-({[(4-methylphenyl)thio]acetyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5876720.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5876721.png)